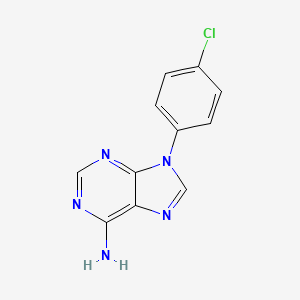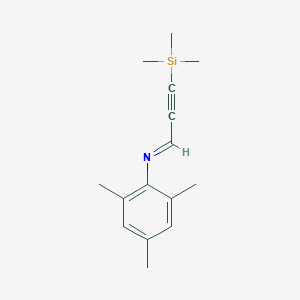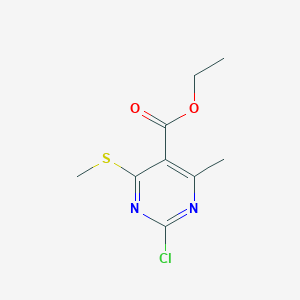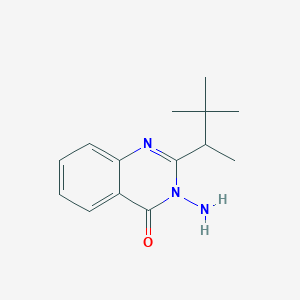
1,2,3,4,8,9,10,12-Octahydro(2,1-b)pyrido(2,3-f)quinazolin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one is a complex heterocyclic compound It features a fused ring system that includes imidazole, pyridine, and quinazoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, α,β-unsaturated esters can be transformed into tetrahydropyridine derivatives, which are then treated with diamines to form the desired bicyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes.
Industry: It may be used in the production of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action for 1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydroimidazo[1,2-a]pyridine: Shares a similar imidazole-pyridine fused ring system.
Pyrido[1,2-a]pyrimidine: Contains a pyridine-pyrimidine fused ring system.
Octahydropyrido[1,2-a][1,3]diazepine: Features a pyridine-diazepine fused ring system.
Uniqueness
1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one is unique due to its specific arrangement of fused rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
91599-59-6 |
|---|---|
Fórmula molecular |
C13H14N4O |
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
3,11,13,16-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),8,11-tetraen-14-one |
InChI |
InChI=1S/C13H14N4O/c18-11-7-17-6-9-10(15-13(17)16-11)4-3-8-2-1-5-14-12(8)9/h3-4,14H,1-2,5-7H2,(H,15,16,18) |
Clave InChI |
GGOJTCNHGDZXIE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid](/img/structure/B11866709.png)


![benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B11866724.png)
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)





![3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11866777.png)

